Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5 and a methyl ester at position 2. The compound’s synthesis typically involves cyclocondensation reactions, as demonstrated in related pyrazolo[1,5-a]pyridine derivatives (e.g., Scheme 1 in ). Its amino and ester functionalities enhance solubility and reactivity, enabling diverse chemical modifications for drug discovery.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8/h5-6H,2-4,10H2,1H3 |
InChI Key |
ISEBYZMFXWMRRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCC(CC2=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-2-Carboxylate
- Structural Difference: Replaces the methyl ester with an ethyl ester at position 2 and lacks the amino group at position 5.
- Synthesis : Prepared via similar cyclocondensation methods, as shown in .
- The absence of the amino group reduces hydrogen-bonding capacity, which may limit interactions with biological targets.
Ethyl 4-Methyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-3-Carboxylate
- Structural Difference : Features a methyl group at position 4 and an ethyl ester at position 3 (vs. methyl ester at position 2 in the target compound).
- Impact : The methyl substitution at position 4 introduces steric hindrance, altering conformational flexibility. The shifted ester group may influence electronic distribution and reactivity.
Pyrazolo[1,5-a]Pyrimidine Derivatives
TLR7-9 Antagonists with Tetrahydropyrazolo Cores
- Example: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]Pyridin-1-Yl)Azetidin-1-Yl]Methyl]Morpholin-4-Yl]Quinoline-8-Carbonitrile ().
- Functionalization: Incorporates morpholine and quinoline moieties, expanding molecular weight and complexity. Such derivatives are optimized for TLR7-9 antagonism in autoimmune diseases, unlike the simpler methyl ester/amino-substituted target compound.
Data Tables: Key Comparisons
Table 1. Substituent Effects on Physicochemical Properties
*Predicted using QikProp.
Biological Activity
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a bicyclic structure that includes both pyrazole and pyridine moieties, contributing to its unique pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
- CAS Number : 1552275-15-6
Research indicates that this compound acts as a modulator of metabotropic glutamate receptors (mGluRs), which play a critical role in various neurological processes. By binding to these receptors, the compound can influence neurotransmitter release and neuronal signaling pathways, suggesting its potential application in treating neurological disorders such as anxiety and depression .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Neurological Effects :
- Modulation of mGluRs can lead to alterations in synaptic plasticity and neurotransmitter dynamics.
- Potential therapeutic applications in treating conditions like schizophrenia and mood disorders due to its effects on glutamate signaling.
- Antimicrobial Properties :
- Enzymatic Inhibition :
Study on Neurological Modulation
A study published in a peer-reviewed journal highlighted the compound's ability to modulate mGluRs effectively. The research involved in vitro assays demonstrating that this compound significantly altered receptor conformations leading to enhanced neurotransmitter signaling pathways.
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives of similar pyrazolo compounds were tested against various bacterial strains. Results indicated a moderate level of activity with MIC values comparable to established antibiotics, suggesting potential for further development as antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Similarity |
|---|---|---|
| Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | Hydroxymethyl group instead of amino | High |
| Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives | Variation in alkyl substituents | Moderate |
| Methyl pyrazolo[4,3-b]pyridine-6-carboxylates | Different ring system but similar reactivity | Moderate |
The unique combination of functional groups and the bicyclic structure of this compound allows it to exhibit distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
